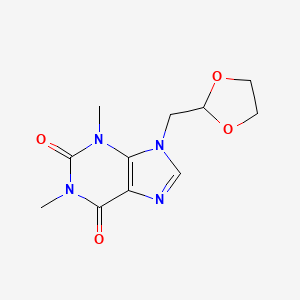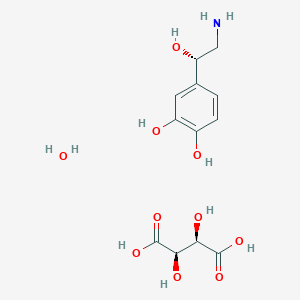
Agomelatine Dimer Urea
Vue d'ensemble
Description
Agomelatine Dimer Urea is an impurity standard of Agomelatine . Agomelatine belongs to a class of drugs known as atypical antidepressants and has a unique mechanism of action compared to many other antidepressants . It is an antidepressant targeting melatonin and serotonin receptors .
Molecular Structure Analysis
This compound has the molecular formula C27H28N2O3 . More detailed structural information might be available in databases like PubChem .
Applications De Recherche Scientifique
Synthesis and Quality Control : Agomelatine Dimer Urea is synthesized for use as a reference substance in the quality control of Agomelatine. It is produced through condensation using 2-(7-methoxy-1-naphthyl) ethylamine and characterized by methods such as NMR and MS (L. Wentao et al., 2015).
Drug Design and Binding Properties : this compound has been used in the design of new drugs, particularly as selective MT1 melatoninergic ligands. It serves as a basis for the synthesis of compounds that exhibit MT(1)-selective ligand properties, demonstrating potential in the development of novel pharmaceutical agents (C. Descamps-François et al., 2003).
Improving Solubility of Agomelatine : this compound forms part of cocrystals with agomelatine to enhance its solubility. This application is crucial in pharmaceutical formulation, as improved solubility can significantly impact the efficacy and absorption of drugs (Yan Yan et al., 2012).
Pharmacokinetics and Genetic Polymorphisms : Studies have explored how genetic polymorphisms in enzymes like CYP1A2 and CYP2C9, as well as the ABCB1 transporter, influence the pharmacokinetics of agomelatine. This research is vital in understanding individual variations in drug metabolism and efficacy (M. Saiz-Rodríguez et al., 2019).
Potential in Treatment of Various Conditions : Agomelatine and its derivatives have been investigated for potential roles in treating conditions like contrast-induced nephrotoxicity, glaucoma, and major depressive disorders. These studies demonstrate the therapeutic potential of agomelatine beyond its primary use as an antidepressant (A. Karaman et al., 2016; N. Pescosolido et al., 2015; M. Fornaro et al., 2010).
Neurogenesis and Neuroprotection : Research indicates that agomelatine can facilitate neurogenesis and exhibit neuroprotective effects, particularly in contexts like cerebral ischemia/reperfusion injury and aging-related neurodegeneration. Such studies highlight its potential use in neurological and mental health therapies (A. Soumier et al., 2009; Wijitra Chumboatong et al., 2017; Teera Chanmanee et al., 2021).
Mécanisme D'action
Target of Action
Agomelatine Dimer Urea primarily targets melatonin receptors (MT1 and MT2) and serotonin-2C (5-HT2C) receptors . Melatonin receptors play a crucial role in the regulation of sleep-wake cycles and circadian rhythms, while serotonin-2C receptors are involved in various neurological processes, including mood, anxiety, and sleep .
Mode of Action
This compound acts as a potent agonist at melatonin receptors and an antagonist at serotonin-2C receptors . As an agonist, it binds to melatonin receptors, mimicking the action of melatonin and enhancing its effects. As an antagonist at serotonin-2C receptors, it prevents serotonin from binding and activating these receptors . This dual action leads to a synergistic effect that contributes to its antidepressant properties .
Biochemical Pathways
The action of this compound on melatonin and serotonin-2C receptors affects multiple cellular pathways. It leads to increases in hippocampal proliferation, maturation, and survival through modulation of various cellular pathways, including the increase in trophic factors, synaptic remodeling, and glutamate signaling . It also influences key targets such as early genes and kinases .
Pharmacokinetics
This compound undergoes extensive first-pass hepatic metabolism, which causes significant variation in drug plasma levels between individuals . It displays irregular absorption profiles and large interindividual variability and interoccasion variability of pharmacokinetics . These factors can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action include resynchronization of circadian rhythms in animal models of delayed sleep phase syndrome and other circadian rhythm disruptions . It increases noradrenaline and dopamine release specifically in the frontal cortex and has no influence on the extracellular levels of serotonin . This compound has shown an antidepressant-like effect in animal depression models .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the timing of administration in relation to the sleep-wake cycle can impact its effectiveness . Additionally, pathological changes due to liver disease can significantly alter the pharmacokinetics of this compound, leading to substantially increased exposure .
Safety and Hazards
Orientations Futures
Agomelatine holds promise in the combined treatment of insomnia, depression, and osteoporosis in middle-aged women during menopause . Its mechanism of action, strikingly different from that of conventional classes of antidepressants, opens perspectives towards a better understanding of the physiopathological bases underlying depression .
Analyse Biochimique
Biochemical Properties
It is known that Agomelatine, a structurally similar compound, behaves as a potent agonist at melatonin MT1 and MT2 receptors and as a neutral antagonist at 5-HT2C receptors . The psychotropic effects of Agomelatine are due to the synergy between its melatonergic and 5-hydroxytryptaminergic effects .
Cellular Effects
Agomelatine has shown to increase hippocampal proliferation, maturation, and survival through modulation of multiple cellular pathways (increase in trophic factors, synaptic remodeling, glutamate signaling) and key targets (early genes, kinases)
Molecular Mechanism
The molecular mechanism of Agomelatine involves its action as a potent agonist at melatonin receptors and an antagonist at serotonin-2C (5-HT2C) receptors . The existence of heteromeric complexes of MT1 and MT2 with 5-HT2C receptors at the cellular level may explain how these properties translate into a synergistic action .
Temporal Effects in Laboratory Settings
Agomelatine has been shown to resynchronize circadian rhythms in animal models of delayed sleep phase syndrome and other circadian rhythm disruptions .
Dosage Effects in Animal Models
Studies on Agomelatine have shown that it has antidepressant-like effects in animal depression models .
Metabolic Pathways
Agomelatine, however, is known to influence several cellular pathways, including those involving trophic factors, synaptic remodeling, and glutamate signaling .
Propriétés
IUPAC Name |
1,3-bis[2-(7-methoxynaphthalen-1-yl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c1-31-23-11-9-19-5-3-7-21(25(19)17-23)13-15-28-27(30)29-16-14-22-8-4-6-20-10-12-24(32-2)18-26(20)22/h3-12,17-18H,13-16H2,1-2H3,(H2,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLOKCBHVVICPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)NCCC3=CC=CC4=C3C=C(C=C4)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing agomelatine dimer urea?
A1: this compound is a known impurity of the antidepressant drug agomelatine. [] Having a readily available, pure synthesized form of this impurity is crucial for developing and validating analytical methods used in quality control of agomelatine drug production. This ensures the purity and safety of the final drug product.
Q2: How did the researchers confirm the structure of the synthesized this compound?
A2: The researchers used a combination of spectroscopic techniques to confirm the structure of the synthesized impurity. This included: []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


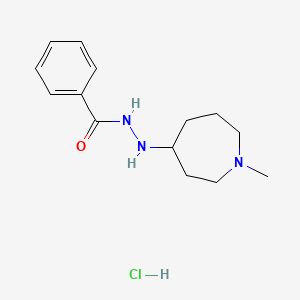

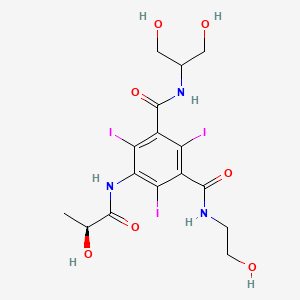
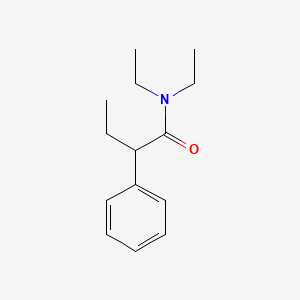
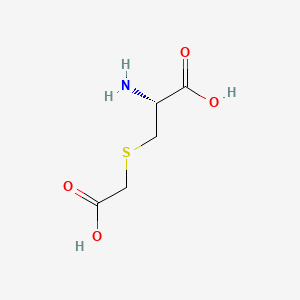
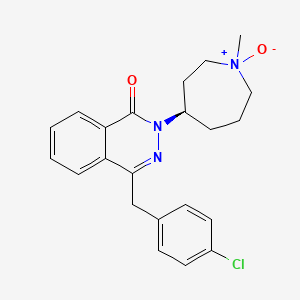
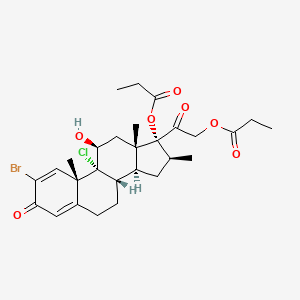
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)
